molecular formula C7H5BrCl2 B1409105 4-Bromo-2,5-dichlorotoluene CAS No. 1807208-46-3

4-Bromo-2,5-dichlorotoluene

Cat. No.: B1409105
CAS No.: 1807208-46-3
M. Wt: 239.92 g/mol
InChI Key: XOARIGZDFQSITM-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4 and 2,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-dichlorotoluene can be synthesized through a bromination reaction of 2,5-dichlorotoluene. The process involves mixing 2,5-dichlorotoluene with a bromination reagent, a catalyst, and a solvent. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, photochemical benzylic bromination using in situ generated bromine has been reported to achieve high throughput and mass efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichlorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products Formed

Scientific Research Applications

4-Bromo-2,5-dichlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorotoluene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group undergoes oxidative transformation to form carboxylic acids or other oxidized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-dichlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research .

Properties

IUPAC Name

1-bromo-2,5-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOARIGZDFQSITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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